molecular formula C19H17BrN4O2S2 B2372077 2-bromo-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-31-0

2-bromo-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2372077
CAS No.: 392296-31-0
M. Wt: 477.4
InChI Key: GCEHEOCKKADOOT-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a bromo group, an amide group, a thiadiazole ring, and a dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo group, amide group, thiadiazole ring, and dimethylphenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the bromo group might be susceptible to nucleophilic substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .

Scientific Research Applications

Anticancer Properties

  • Schiff's bases containing thiadiazole scaffold and benzamide groups, which are associated with significant biological properties, have been synthesized and evaluated for their anticancer activity. These compounds showed promising activity against various human cancer cell lines, indicating potential as anticancer agents (Tiwari et al., 2017).

Photodynamic Therapy Application

  • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a thiadiazole moiety have been synthesized and characterized. These compounds exhibited useful properties for photodynamic therapy, particularly in treating cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Potential Antitumor Agents

  • A series of fused and binary 1,3,4-thiadiazoles were synthesized and evaluated as potential antitumor agents. These compounds demonstrate the therapeutic potential of thiadiazole derivatives in cancer treatment (Hamama et al., 2013).

Antifungal Activity

  • Benzamide derivatives with a 1,3,4-thiadiazole moiety have been synthesized and screened for their antifungal activity. This research contributes to the development of new antifungal agents based on thiadiazole structures (Narayana et al., 2004).

Nematocidal Activity

  • Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were synthesized and evaluated for their nematocidal activities. Some of these compounds showed significant activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).

Antibacterial Agents

  • Novel Schiff bases derived from 2-aminobenzothiazole have been synthesized and showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, suggesting potential as antibacterial agents (Palkar et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This might involve experimental studies, computational modeling, and potentially even clinical trials if the compound is intended for use as a drug .

Properties

IUPAC Name

2-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-11-7-12(2)9-13(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEHEOCKKADOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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